![molecular formula C12H14N4O2 B2631567 5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1202988-97-3](/img/structure/B2631567.png)
5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a heterocyclic compound with a molecular formula of C15H17N3O2 and a molecular weight of 279.32 g/mol.
Scientific Research Applications
- Application : Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application : Researchers have developed an organocatalytic enantioselective Michael addition reaction to synthesize these compounds. For instance, 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess has been achieved using this method .
Catalytic Protodeboronation
Enantioselective Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives
properties
IUPAC Name |
5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-15-6-8-10(13-14-11(8)17)9(7-15)12(18)16-4-2-3-5-16/h6-7H,2-5H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOZJBSJVPDODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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